Comparative Cytotoxicity of Rabdosin A and Shikokianin in DU145 Prostate Cancer Cells
In a direct head-to-head study of compounds isolated from Isodon macrophyllus, Rabdosin A demonstrated distinct cytotoxic activity against the DU145 human prostate cancer cell line when compared to the related diterpenoid shikokianin. The quantified difference in their IC50 values highlights a significant variation in potency within this structural class, making the selection of Rabdosin A a non-interchangeable decision for experimental design [1].
| Evidence Dimension | Cytotoxicity against DU145 human prostate cancer cells |
|---|---|
| Target Compound Data | IC50 = 5.90 μM |
| Comparator Or Baseline | Shikokianin (compound 10): IC50 = 4.24 μM |
| Quantified Difference | Rabdosin A is 1.39-fold less potent than shikokianin against DU145 cells. |
| Conditions | In vitro cytotoxicity assay; cell line: DU145 (human prostate cancer) |
Why This Matters
This direct quantitative comparison provides a clear rationale for choosing Rabdosin A over shikokianin, or vice-versa, depending on the desired potency window for a DU145-based prostate cancer model.
- [1] Zhang, J. X., He, Z. A., Chen, Z. Y., Wang, Y. X., Bai, S. P., & Sun, H. D. (2009). Cytotoxic ent-kaurane diterpenoids from Isodon macrophyllus. Journal of Asian Natural Products Research, 11(8), 693–697. View Source
